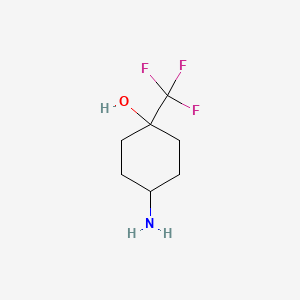
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
Cat. No. B1392940
Key on ui cas rn:
1408075-09-1
M. Wt: 183.17 g/mol
InChI Key: XQZKKRXYSBWMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09096571B2
Procedure details


4-hydroxy-4-(trifluoromethyl)cyclohexanone (570 mg, 3.13 mmol) was dissolved in 1,2-dichloroethane (20 ml), followed by sequential addition of benzylamine (0.38 ml, 3.44 mmol), NaBH(OAc)3 (1.06 g, 5.01 mmol), and acetic acid (0.18 ml, 3.13 mmol), and then the resulting mixture was stirred at room temperature under nitrogen stream for 13 hours. The resulting reaction liquid was neutralized by addition of 10% aqueous NaOH solution, and extracted with 5% MeOH/MC (20 ml×3). The organic layer was dried over anhydrous sodium sulfate, and then filtered, concentrated under reduced pressure, and dried under vacuum. The residue thus obtained was dissolved in EtOH (20 ml), followed by addition of Pd (10 wt % on activated carbon, 80 mg), and then the resulting mixture was stirred at room temperature under hydrogen stream for 15 hours. The resulting reaction liquid was filtered, concentrated under reduced pressure, and dried under vacuum, to obtain 471 mg of yellow solid (82%).








Name
Yield
82%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1([C:9]([F:12])([F:11])[F:10])[CH2:7][CH2:6][C:5](=O)[CH2:4][CH2:3]1.C([NH2:20])C1C=CC=CC=1.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].C(O)(=O)C.[OH-].[Na+]>ClCCCl.CCO.[Pd]>[NH2:20][CH:5]1[CH2:6][CH2:7][C:2]([C:9]([F:12])([F:11])[F:10])([OH:1])[CH2:3][CH2:4]1 |f:2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
570 mg
|
|
Type
|
reactant
|
|
Smiles
|
OC1(CCC(CC1)=O)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Step Two
|
Name
|
|
|
Quantity
|
0.38 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N
|
|
Name
|
|
|
Quantity
|
1.06 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
|
|
Name
|
|
|
Quantity
|
0.18 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Step Five
|
Name
|
|
|
Quantity
|
80 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred at room temperature under nitrogen stream for 13 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction liquid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 5% MeOH/MC (20 ml×3)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue thus obtained
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred at room temperature under hydrogen stream for 15 hours
|
|
Duration
|
15 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction liquid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
13 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1CCC(CC1)(O)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 471 mg | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
